molecular formula C14H11Cl3N2O3S2 B14626103 N-[(E)-[(Benzenesulfonyl)amino](trichloromethyl)-lambda~4~-sulfanylidene]benzamide CAS No. 54564-73-7

N-[(E)-[(Benzenesulfonyl)amino](trichloromethyl)-lambda~4~-sulfanylidene]benzamide

Cat. No.: B14626103
CAS No.: 54564-73-7
M. Wt: 425.7 g/mol
InChI Key: JHWHKJJNCUFNFP-UHFFFAOYSA-N
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Description

N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a trichloromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of ultrasonic irradiation and green chemistry principles, such as eco-friendly solvents and catalysts, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and trichloromethyl-substituted compounds. Examples include:

Uniqueness

N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity and its potential as a multifunctional therapeutic agent set it apart from other similar compounds .

Properties

CAS No.

54564-73-7

Molecular Formula

C14H11Cl3N2O3S2

Molecular Weight

425.7 g/mol

IUPAC Name

N-[benzenesulfonamido(trichloromethyl)-λ4-sulfanylidene]benzamide

InChI

InChI=1S/C14H11Cl3N2O3S2/c15-14(16,17)23(18-13(20)11-7-3-1-4-8-11)19-24(21,22)12-9-5-2-6-10-12/h1-10H,(H,18,19,20)

InChI Key

JHWHKJJNCUFNFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=S(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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